Quantified Reduction in Sensitivity Loss Against Tyr181Cys Mutant HIV-1 Reverse Transcriptase Versus MKC-442 (Emivirine)
TNK-6123 demonstrates a 33-fold improvement in retained sensitivity against the Tyr181Cys mutant compared to the parent compound MKC-442 (Emivirine). MKC-442 exhibits a 3,000-fold reduction in sensitivity to the Tyr181Cys mutant relative to wild-type. In contrast, TNK-6123 exhibits only a 90-fold reduction in sensitivity, representing a quantifiable 33-fold improvement in mutant-adapted potency [1][2]. This differential is attributable to the C6 thiocyclohexyl substituent which permits conformational adjustment to accommodate the cysteine substitution at position 181 without catastrophic loss of binding enthalpy [2].
| Evidence Dimension | Fold-reduction in sensitivity (Tyr181Cys mutant vs. wild-type HIV-1) |
|---|---|
| Target Compound Data | 90-fold reduced sensitivity |
| Comparator Or Baseline | MKC-442 (Emivirine): 3,000-fold reduced sensitivity |
| Quantified Difference | 33-fold improvement in retained sensitivity for TNK-6123 vs. MKC-442 |
| Conditions | HIV-1 reverse transcriptase inhibition assays; mutant strain Tyr181Cys |
Why This Matters
For researchers investigating resistance-breaking NNRTIs, TNK-6123 provides a quantifiably superior tool compound over MKC-442 for maintaining interpretable activity in Tyr181Cys-mutant experimental systems.
- [1] KAKENHI Project 09672159. 1998 Fiscal Year Final Research Report Summary: Design and Synthesis of New Generation anti-HIV agents Based on the X-ray analysis of Inhibitor-RT Complexes. Principal Investigator: Tanaka Hiromichi. Showa University. View Source
- [2] Hopkins AL, Ren J, Tanaka H, Baba M, Okamato M, Stuart DI, Stammers DK. Design of MKC-442 (emivirine) analogues with improved activity against drug-resistant HIV mutants. J Med Chem. 1999;42(22):4500-4505. PMID: 10579814. DOI: 10.1021/jm990192c. View Source
